

physical and chemical properties of 2-Bromo-3-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-chloro-6-fluorobenzaldehyde

Cat. No.: B1528414

[Get Quote](#)

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde

Introduction

3-Bromo-6-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a reactive aldehyde functional group imparts a nuanced reactivity profile that is actively exploited by researchers in drug discovery, materials science, and agrochemical development. The strategic placement of these substituents allows for selective, stepwise functionalization, making it a key intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics in their synthetic endeavors. The narrative moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and practical considerations for its use.

Compound Identification and Core Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. 3-Bromo-6-chloro-2-fluorobenzaldehyde is unambiguously identified by its CAS number. While the nomenclature can vary slightly based on priority rules (e.g., **2-Bromo-3-chloro-6-fluorobenzaldehyde**), the CAS number remains the constant identifier.

Property	Value	Source(s)
IUPAC Name	3-Bromo-6-chloro-2-fluorobenzaldehyde	
CAS Number	886615-30-1	[1]
Molecular Formula	C ₇ H ₃ BrClFO	[2]
Molecular Weight	237.45 g/mol	[2]
Appearance	Solid	[3]
Boiling Point	253 °C (at 760 mmHg)	[3]
Density	1.779 g/cm ³	[3]
Flash Point	107 °C	[3]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[2][3]

Note: A precise melting point is not consistently reported across public databases, indicating potential variability or the need to consult supplier-specific certificates of analysis.

Spectroscopic Characterization: A Predictive Analysis

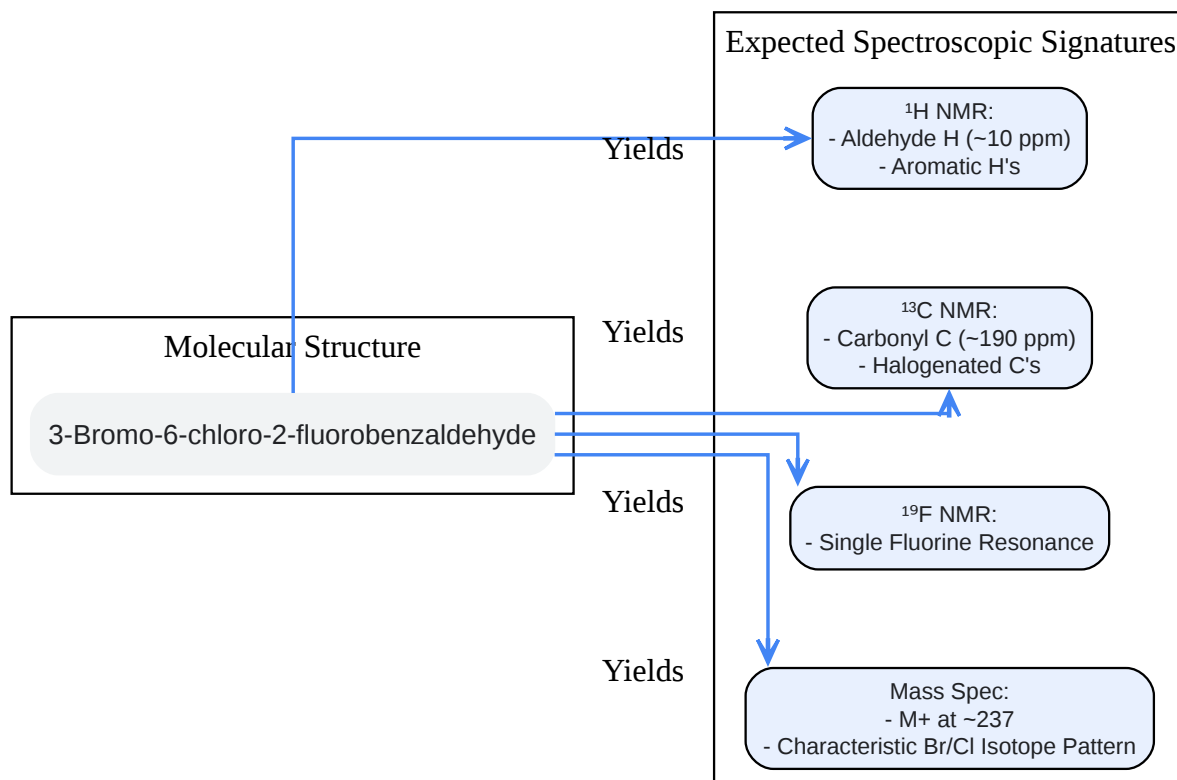
While verified, high-resolution experimental spectra for 3-Bromo-6-chloro-2-fluorobenzaldehyde are typically proprietary to commercial suppliers, a foundational understanding of spectroscopic principles allows for an expert prediction of its key spectral features.[4] This analytical foresight is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton spectrum is expected to be relatively simple, featuring two primary signals. The aldehyde proton ($-\text{CHO}$) will appear as a highly deshielded singlet, typically in the δ 9.8-10.4 ppm region.^[4] The two aromatic protons on the ring will appear as doublets or multiplets, with their coupling patterns and chemical shifts dictated by their positions relative to the diverse halogen substituents.
- ^{13}C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. The aldehyde carbonyl carbon is the most characteristic, expected at a significant downfield shift (δ 185-195 ppm).^[4] The seven aromatic carbons will exhibit distinct resonances, with their shifts influenced by the powerful inductive and mesomeric effects of the halogens. Carbons directly bonded to halogens will show characteristic splitting patterns in coupled spectra.
- ^{19}F NMR: As a fluorinated compound, ^{19}F NMR is a powerful tool for characterization. A single resonance is expected, with its chemical shift providing a sensitive probe of the local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition. The molecular ion peak (M^+) will be accompanied by a unique and unmistakable isotopic signature due to the presence of both bromine ($^{79}\text{Br}/^{81}\text{Br}$ in a ~1:1 ratio) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio).^[4] This complex isotopic cluster provides a high-confidence method for identifying the compound in a reaction mixture. Common fragmentation pathways for benzaldehydes, such as the loss of a hydrogen radical ($\text{M}-1$) or the formyl group ($\text{M}-29$), are also expected.^[4]



[Click to download full resolution via product page](#)

Caption: Correlation between molecular structure and expected spectroscopic data.

Chemical Properties and Synthetic Utility

The synthetic value of 3-Bromo-6-chloro-2-fluorobenzaldehyde stems from the distinct reactivity of its functional groups. The aldehyde can undergo standard transformations (e.g., oxidation, reduction, Wittig reactions, reductive amination), while the three different C-X bonds on the aromatic ring allow for selective, sequential cross-coupling or nucleophilic substitution reactions.

Reactivity of the Aromatic Core

The benzene ring is electron-deficient due to the strong inductive effects of the aldehyde and halogen substituents. This electronic profile dictates its reactivity:

- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-poor nature of the ring makes it susceptible to S_NAr reactions.^[4] The relative reactivity of the halogens as leaving groups is typically F > Cl > Br under S_NAr conditions, offering a potential handle for regioselective substitution by strong nucleophiles.
- **Palladium-Catalyzed Cross-Coupling:** The reactivity of aryl halides in common cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) is governed by the C-X bond strength, following the general trend I > Br > Cl >> F. This differential reactivity is the cornerstone of its utility, allowing for the selective coupling at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations. This is a crucial strategy for building molecular complexity efficiently.

Role as a Synthetic Intermediate

This compound is a key precursor for pharmaceuticals and advanced materials. For instance, it can be used to synthesize novel heterocyclic systems or to install a substituted benzaldehyde moiety into a larger molecule, which can then be further elaborated. Its use in constructing pyrenyl-chalcones for nonlinear optical (NLO) materials highlights its application beyond the life sciences.^[4]

Generalized Synthetic Protocol

While a specific, peer-reviewed synthesis for 3-Bromo-6-chloro-2-fluorobenzaldehyde is not readily available in public literature, a logical and robust synthetic route can be designed based on established organometallic and oxidation methodologies. A common strategy for producing substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol or toluene derivative. A plausible retrosynthetic analysis suggests that the target molecule could be derived from 3-bromo-6-chloro-2-fluorotoluene.

Protocol: A Plausible Two-Step Synthesis

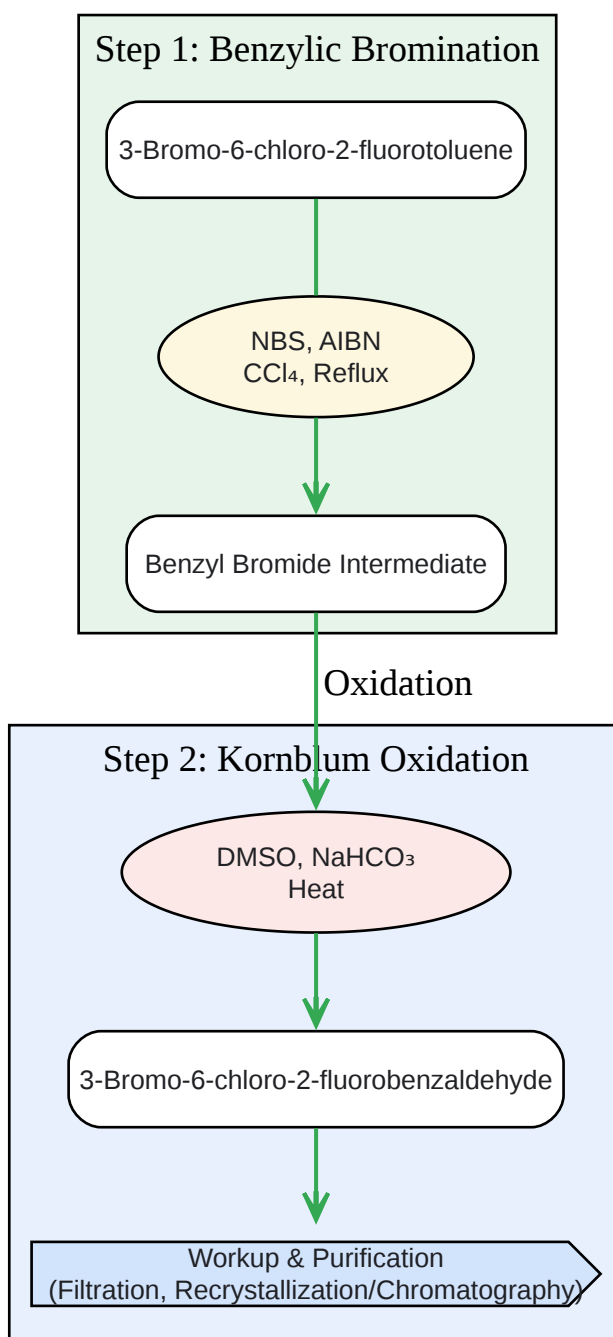
Disclaimer: This is a generalized, theoretical protocol. It must be adapted and optimized under proper laboratory conditions by a qualified chemist.

Step 1: Benzylic Bromination of 3-Bromo-6-chloro-2-fluorotoluene

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-6-chloro-2-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride).
- **Initiation:** Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
- **Reaction:** Heat the mixture to reflux under illumination with a heat lamp to facilitate radical chain initiation. Monitor the reaction progress by TLC or GC.
- **Workup:** Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure to yield the crude benzyl bromide intermediate, which can be used directly in the next step.

Step 2: Kornblum Oxidation to the Aldehyde

- **Setup:** Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).
- **Reaction:** Add sodium bicarbonate (2-3 eq) to the solution. Heat the mixture with vigorous stirring (e.g., 90-100 °C). The DMSO acts as the oxidant in this transformation.
- **Monitoring:** Follow the conversion of the benzyl bromide to the aldehyde by TLC or GC.
- **Workup:** After the reaction is complete, cool the mixture and pour it into a beaker of ice water. An off-white solid, the crude product, should precipitate.
- **Purification:** Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-Bromo-6-chloro-2-fluorobenzaldehyde.



[Click to download full resolution via product page](#)

Caption: A plausible two-step workflow for the synthesis of the title compound.

Safety and Handling

As with any halogenated aromatic compound, 3-Bromo-6-chloro-2-fluorobenzaldehyde must be handled with appropriate care in a well-ventilated fume hood.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]
- Signal Word: Warning[5]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]
- Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
- Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Upon combustion, it may release hazardous gases including carbon oxides and hydrogen halides. [5]

Conclusion

3-Bromo-6-chloro-2-fluorobenzaldehyde is a sophisticated synthetic building block whose true potential is realized through a deep understanding of its nuanced chemical properties. The differential reactivity of its three halogen atoms provides a powerful tool for medicinal and materials chemists to perform selective, sequential reactions, enabling the construction of highly complex and valuable molecules. While detailed experimental data often resides with commercial suppliers, a predictive, principles-based approach to its spectroscopy and reactivity allows for its confident and effective integration into advanced synthetic programs. Proper safety protocols are mandatory for handling this potent chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 886615-30-1|3-Bromo-6-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-6-chloro-2-fluorobenzaldehyde , 98% , 886615-30-1 - CookeChem [cookechem.com]
- 4. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-3-chloro-6-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528414#physical-and-chemical-properties-of-2-bromo-3-chloro-6-fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com